
2,4-Difluoro-2',6'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with two fluorine atoms and two methyl groups attached at specific positions on the rings. The presence of fluorine atoms and methyl groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms and methyl groups on the benzene rings can participate in electrophilic substitution reactions, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce hydroxylated or carbonylated compounds .
Scientific Research Applications
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s fluorine atoms and methyl groups influence its reactivity and selectivity. For example, in electrophilic substitution reactions, the electron-withdrawing effect of the fluorine atoms can stabilize the intermediate carbocation, leading to regioselective substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking .
Comparison with Similar Compounds
2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2,4-Difluoro-1,1’-biphenyl: Lacks the methyl groups, resulting in different electronic and steric properties.
2,4-Difluoro-4-hydroxy-1,1’-biphenyl: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
2,4-Difluoro-2’,6’-dimethyl-4-carboxy-1,1’-biphenyl: The presence of a carboxyl group introduces acidity and the potential for forming esters and amides
These comparisons highlight the unique features of 2,4-Difluoro-2’,6’-dimethyl-1,1’-biphenyl, such as its specific substitution pattern and the influence of fluorine and methyl groups on its chemical behavior.
Properties
CAS No. |
501654-61-1 |
|---|---|
Molecular Formula |
C14H12F2 |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C14H12F2/c1-9-4-3-5-10(2)14(9)12-7-6-11(15)8-13(12)16/h3-8H,1-2H3 |
InChI Key |
NNDBDCBOFUFZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


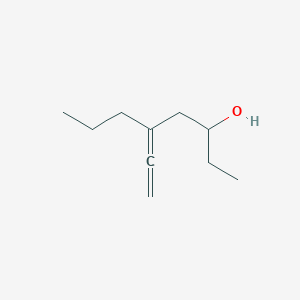
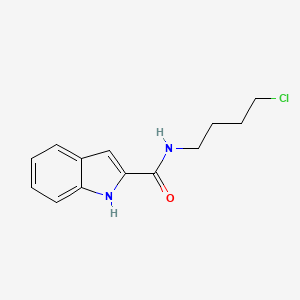
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)
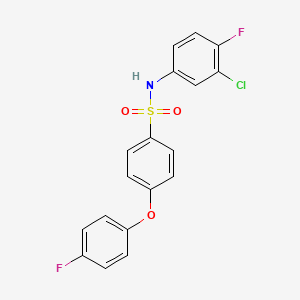

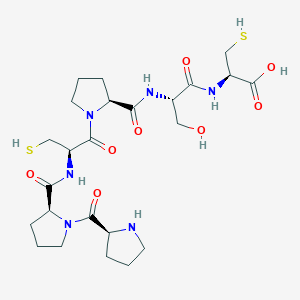
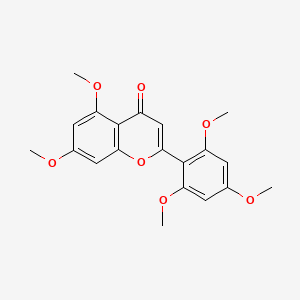
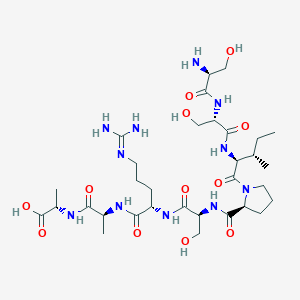

![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
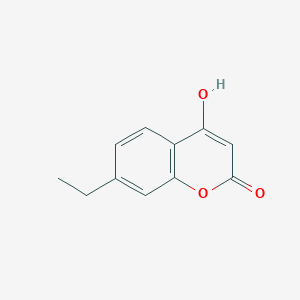
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
